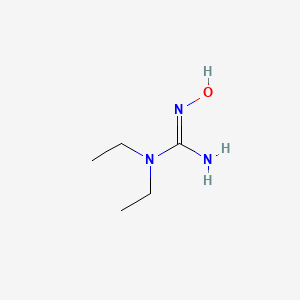
N,N,N-Aminoximodiethylamine
Übersicht
Beschreibung
N,N,N-Aminoximodiethylamine (AOEA) is a synthetic amine compound that is used in a variety of scientific and research applications. It is a versatile compound that has a wide range of uses due to its unique properties and structure. AOEA has been studied extensively in the laboratory and has been found to have a number of interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N,N,N-Aminoximodiethylamine has a number of scientific research applications due to its unique properties and structure. It has been used in the laboratory to study the effects of amines on the structure and function of proteins. It has also been used to study the effects of amines on the activity of enzymes. In addition, this compound has been used in studies of the effects of amines on cell signaling pathways and the response of cells to external stimuli.
Wirkmechanismus
N,N,N-Aminoximodiethylamine has a number of effects on proteins and enzymes. It is thought to act as an inhibitor of various enzymes, including those involved in the synthesis of proteins. It is also thought to act as an agonist of certain cell signaling pathways, which can lead to changes in cell behavior. In addition, this compound has been shown to have a number of effects on the structure and function of proteins, which may be due to its ability to form covalent bonds with certain amino acids.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to changes in the structure and function of proteins. It has also been found to modulate the activity of certain cell signaling pathways, which can lead to changes in cell behavior. In addition, this compound has been found to have a number of effects on the structure and function of proteins, which may be due to its ability to form covalent bonds with certain amino acids.
Vorteile Und Einschränkungen Für Laborexperimente
N,N,N-Aminoximodiethylamine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is its stability, which makes it an ideal compound for use in a variety of experiments. In addition, this compound is relatively inexpensive and can be easily synthesized in the laboratory. However, this compound does have some limitations, such as its low solubility and its tendency to form covalent bonds with certain amino acids.
Zukünftige Richtungen
There are a number of potential future directions for N,N,N-Aminoximodiethylamine research. One potential direction is to further explore the effects of this compound on the structure and function of proteins, as well as its effects on cell signaling pathways and the response of cells to external stimuli. In addition, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-cancer agent. Finally, additional research could be conducted to explore the potential use of this compound in the development of new drugs and drug delivery systems.
Synthesemethoden
N,N,N-Aminoximodiethylamine can be synthesized from a variety of starting materials including ethyl amines, diketones, and formaldehyde. The most common method of synthesis is the reaction of ethyl amines with formaldehyde in the presence of an acid catalyst. This reaction results in the formation of the amine compound this compound. The reaction is typically run at a temperature of 80-90°C for a period of two to three hours. The reaction is usually complete within this time frame and yields a product that is approximately 90% pure.
Eigenschaften
IUPAC Name |
1,1-diethyl-2-hydroxyguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-3-8(4-2)5(6)7-9/h9H,3-4H2,1-2H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLNAYCOTOUZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430220 | |
| Record name | NSC276308 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54207-44-2 | |
| Record name | NSC276308 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC276308 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6352578.png)
![Methyl 2-methyl-3-[(pyridin-2-ylmethyl)amino]propanoate](/img/structure/B6352582.png)
![Methyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6352583.png)
![Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate; 95%](/img/structure/B6352589.png)
![Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6352606.png)
![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%](/img/structure/B6352612.png)
![Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352619.png)
![Methyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352621.png)
![2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B6352627.png)
![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)

![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)

